molecular formula C19H15FO2 B6375187 5-(3-Benzyloxyphenyl)-2-fluorophenol CAS No. 1261948-52-0

5-(3-Benzyloxyphenyl)-2-fluorophenol

Cat. No.: B6375187
CAS No.: 1261948-52-0
M. Wt: 294.3 g/mol
InChI Key: GYFQFHAJMNBUHV-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-fluorophenol is an organic compound with a complex structure, featuring a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzyloxyphenyl)-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the fluorine atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor.

    Final coupling: The benzyloxyphenyl intermediate is then coupled with a fluorophenol derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzyloxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-fluorophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity and receptor binding, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    3-Benzyloxyphenylboronic acid: Contains a boronic acid group instead of a fluorine atom.

Uniqueness

5-(3-Benzyloxyphenyl)-2-fluorophenol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenyl ring, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or materials with unique properties.

Properties

IUPAC Name

2-fluoro-5-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFQFHAJMNBUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684575
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-52-0
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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